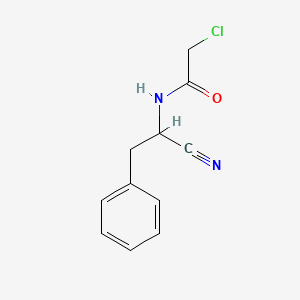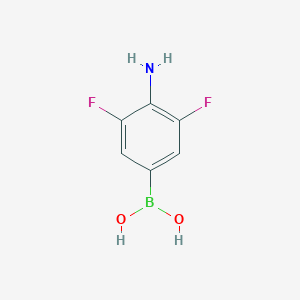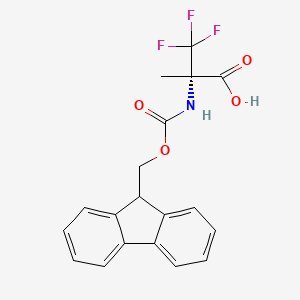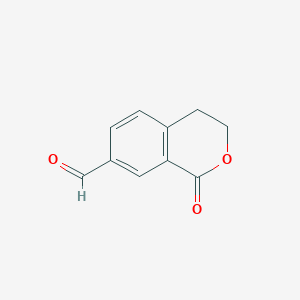
2-chloro-N-(1-cyano-2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(1-cyano-2-phenylethyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a cyano group, and a phenylethyl group attached to the acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-cyano-2-phenylethyl)acetamide typically involves the reaction of 2-chloroacetamide with 1-cyano-2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(1-cyano-2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acetamides with various functional groups.
Applications De Recherche Scientifique
2-chloro-N-(1-cyano-2-phenylethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(1-cyano-2-phenylethyl)acetamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the chloro group can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-(2-phenylethyl)acetamide: Similar structure but lacks the cyano group.
2-chloro-N-(1-phenylethyl)acetamide: Similar structure but lacks the cyano group and has a different substitution pattern.
Uniqueness
2-chloro-N-(1-cyano-2-phenylethyl)acetamide is unique due to the presence of both a cyano group and a phenylethyl group, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C11H11ClN2O |
|---|---|
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
2-chloro-N-(1-cyano-2-phenylethyl)acetamide |
InChI |
InChI=1S/C11H11ClN2O/c12-7-11(15)14-10(8-13)6-9-4-2-1-3-5-9/h1-5,10H,6-7H2,(H,14,15) |
Clé InChI |
HTQRMBOLUHFFOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C#N)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5^{8}.1^{6}]tetradecan-7-amine](/img/structure/B13466885.png)

![1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B13466891.png)
![6-bromo-8-methylTetrazolo[1,5-a]pyridine](/img/structure/B13466896.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride](/img/structure/B13466900.png)

![Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13466905.png)
![4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid](/img/structure/B13466908.png)



![2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid](/img/structure/B13466928.png)


